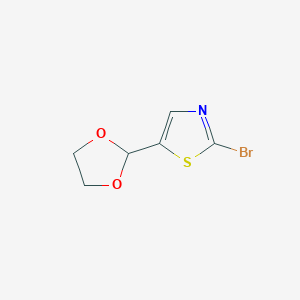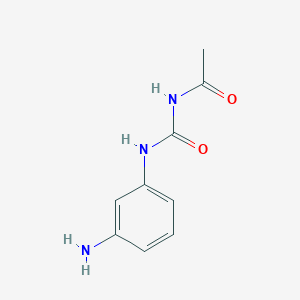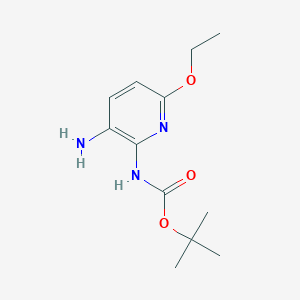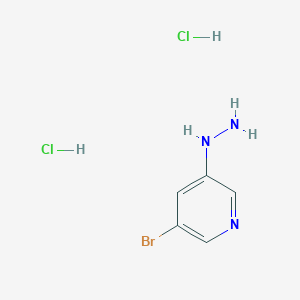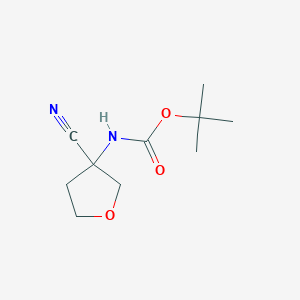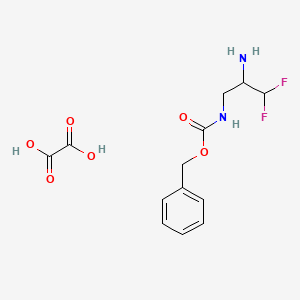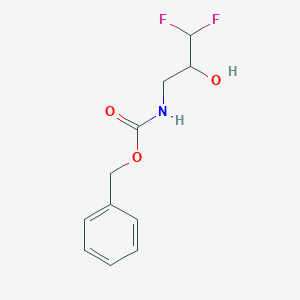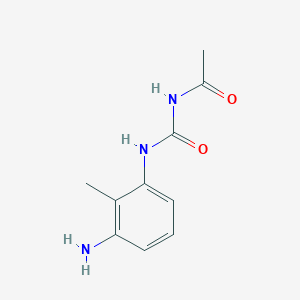
3-Acetyl-1-(3-amino-2-methylphenyl)urea
Overview
Description
3-Acetyl-1-(3-amino-2-methylphenyl)urea, also known as AMPU or N-acetyl-AMPU, is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a small molecule that can be used as a ligand in chemical reactions, as a fluorescent probe for biochemical analysis, and as an inhibitor of enzymes in biochemical research. It has been used in laboratory experiments to study the structure and function of proteins, enzymes, and other biological molecules. In addition, it has potential applications in drug discovery and development.
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity : Urea derivatives, including compounds structurally related to 3-Acetyl-1-(3-amino-2-methylphenyl)urea, have been studied for their enzyme inhibition properties and potential anticancer activities. One study synthesized a range of urea derivatives and evaluated their effects on various enzymes and a prostate cancer cell line, finding significant enzyme inhibition and in vitro anticancer activity in some derivatives (Mustafa, Perveen, & Khan, 2014).
Potential Anticancer Agents : Research has been conducted on 1-aryl-3-(2-chloroethyl) ureas and related compounds, demonstrating their cytotoxicity against human adenocarcinoma cells in vitro. This suggests their potential as anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Anti-Acetylcholinesterase Activity : A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for their antiacetylcholinesterase activity. This study focused on optimizing the spacer length and conformational flexibility of the compounds, leading to the discovery of compounds with high inhibitory activities (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Inhibition of FGF Receptor-1 Tyrosine Kinase : Research into 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas uncovered their effectiveness as inhibitors of the FGF receptor-1 tyrosine kinase. These compounds were evaluated for their selectivity and potency against various tyrosine kinases, showing promise in antiangiogenesis therapy (Thompson et al., 2000).
Synthesis of Novel Compounds : Studies have been conducted on the synthesis of unique urea derivatives, exploring their potential applications in medicinal chemistry and organic synthesis. These studies have led to the development of novel compounds with potential therapeutic applications (Lees & Shaw, 1968).
Properties
IUPAC Name |
N-[(3-amino-2-methylphenyl)carbamoyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-6-8(11)4-3-5-9(6)13-10(15)12-7(2)14/h3-5H,11H2,1-2H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRIUOCKPCCRCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)




